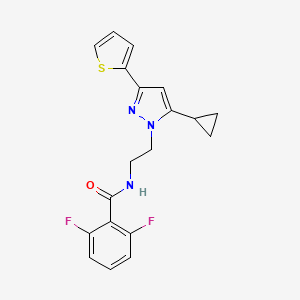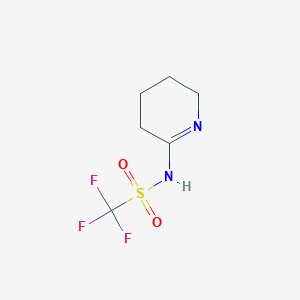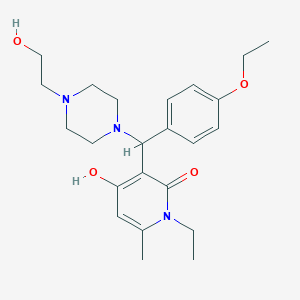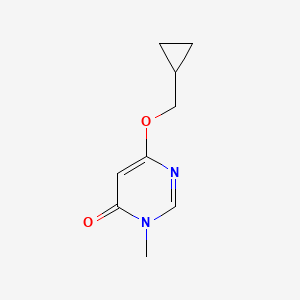![molecular formula C16H16N2O2 B2569623 N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide CAS No. 2361655-75-4](/img/structure/B2569623.png)
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor of the protein tyrosine phosphatase-1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity. JNJ-1661010 has been synthesized and studied extensively for its potential use in scientific research applications.
Mécanisme D'action
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide enhances insulin and leptin signaling, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by enhancing insulin and leptin signaling pathways. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been shown to reduce inflammation and the accumulation of fat in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PTP1B, making it useful for studying the role of PTP1B in insulin and leptin signaling pathways. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been extensively studied, and its effects are well characterized. However, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has some limitations. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. Additionally, it may have off-target effects that need to be considered when interpreting experimental results.
Orientations Futures
There are several potential future directions for research involving N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide. One area of interest is the development of more potent and specific inhibitors of PTP1B. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide could be used in combination with other therapies for the treatment of obesity and diabetes. Finally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide could be used to study the role of PTP1B in other physiological processes beyond insulin and leptin signaling.
Méthodes De Synthèse
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium and copper, to form the desired product. The final step of the synthesis involves the isolation and purification of N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide using column chromatography.
Applications De Recherche Scientifique
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been extensively studied for its potential use in scientific research applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been shown to have anti-inflammatory effects and to reduce the accumulation of fat in the liver.
Propriétés
IUPAC Name |
N-[2-methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-16(19)18-15-5-4-14(10-12(15)2)20-11-13-6-8-17-9-7-13/h3-10H,1,11H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDDHNMWAHWRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=NC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569543.png)
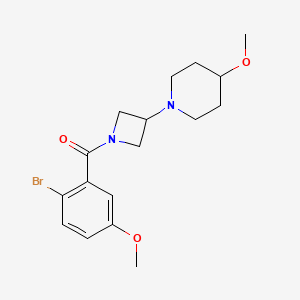
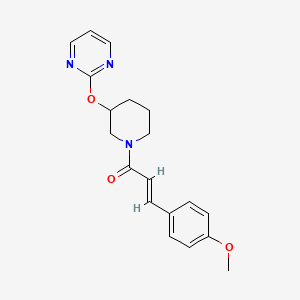
![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)
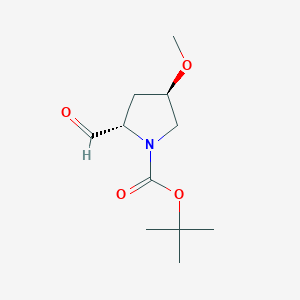
![8-((2,4-Dimethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2569553.png)

![1,7-dimethyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569555.png)
![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)
